

Gas chromatography-mass spectrometry (GC-MS) analysis of 3,4-Diethyl-5-methylheptane

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Compound of Interest

Compound Name: 3,4-Diethyl-5-methylheptane

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An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **3,4-Diethyl-5-methylheptane** is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the identification and quantification of this branched alkane.

Application Note: Analysis of 3,4-Diethyl-5-methylheptane by GC-MS

Introduction

3,4-Diethyl-5-methylheptane is a saturated branched alkane with the molecular formula $C_{12}H_{26}$ and a molecular weight of 170.33 g/mol. [1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **3,4-Diethyl-5-methylheptane**. [3] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and measuring the mass-to-charge ratio of these fragments. [3] This application note outlines a comprehensive protocol for the analysis of **3,4-Diethyl-5-methylheptane**.

Challenges in Branched Alkane Analysis

The analysis of branched alkanes by GC-MS can present challenges. Electron ionization (EI), the most common ionization technique, is a high-energy process that can lead to extensive fragmentation.[4] For highly branched alkanes, the molecular ion peak may be of low intensity or completely absent, making molecular weight determination difficult.[5] However, the fragmentation patterns are often characteristic and can be used for identification.[5] Preferential fragmentation occurs at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[5]

Experimental Protocol

A detailed methodology for the GC-MS analysis of **3,4-Diethyl-5-methylheptane** is provided below.

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.

- **Solvent Selection:** Given the non-polar nature of **3,4-Diethyl-5-methylheptane**, a volatile organic solvent such as hexane, dichloromethane, or iso-octane is recommended.[3] It is critical to use high-purity, GC-grade solvents to avoid interferences.
- **Dilution:** Prepare a stock solution of **3,4-Diethyl-5-methylheptane** in the chosen solvent. A typical concentration for GC-MS analysis is in the range of 10 µg/mL.[6]
- **Filtration:** If the sample contains any particulate matter, it should be filtered through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.[7]
- **Vialing:** Transfer the final diluted sample into a 2 mL glass autosampler vial with a PTFE-lined cap.[3][6]

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.

Parameter	Value
Gas Chromatograph	Agilent 8890 GC or equivalent
Mass Spectrometer	Agilent 7000D GC/TQ or equivalent single quadrupole
GC Column	HP-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[8][9]
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless[10]
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes[11]
Transfer Line Temperature	280 °C[10]
Ion Source Temperature	230 °C[10]
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV[10]
Mass Range	m/z 40-300
Solvent Delay	3 minutes

Data Presentation

Expected Mass Spectrum and Fragmentation

While a published mass spectrum for **3,4-Diethyl-5-methylheptane** is not readily available, a theoretical fragmentation pattern can be predicted based on the principles of mass spectrometry for branched alkanes. The fragmentation of branched alkanes is characterized by cleavage at the C-C bonds adjacent to the branching points.[5] The loss of the largest alkyl group at a branch point is typically favored.[5]

For **3,4-Diethyl-5-methylheptane**, key fragmentation pathways would involve the cleavage at the C3, C4, and C5 positions of the heptane backbone.

Table 1: Predicted Mass Spectral Data for **3,4-Diethyl-5-methylheptane**

m/z	Possible Fragment Ion	Fragment Structure	Predicted Relative Abundance
170	[C ₁₂ H ₂₆] ⁺ • (Molecular Ion)	[CH ₃ CH ₂ CH(CH(CH ₃)CH ₂ CH ₃)CH(CH ₂ CH ₃)CH ₂ CH ₃] ⁺ •	Very Low to Absent
141	[M - C ₂ H ₅] ⁺	[C ₁₀ H ₂₁] ⁺	Moderate
127	[M - C ₃ H ₇] ⁺	[C ₉ H ₁₉] ⁺	Moderate
113	[M - C ₄ H ₉] ⁺	[C ₈ H ₁₇] ⁺	High
99	[M - C ₅ H ₁₁] ⁺	[C ₇ H ₁₅] ⁺	Moderate
85	[C ₆ H ₁₃] ⁺	High	
71	[C ₅ H ₁₁] ⁺	High	
57	[C ₄ H ₉] ⁺	High (Often Base Peak)	
43	[C ₃ H ₇] ⁺	High	

Note: The relative abundances are predictions and may vary based on the specific instrument and conditions.

Visualizations

Experimental Workflow

The overall process from sample receipt to data analysis is depicted in the following workflow diagram.

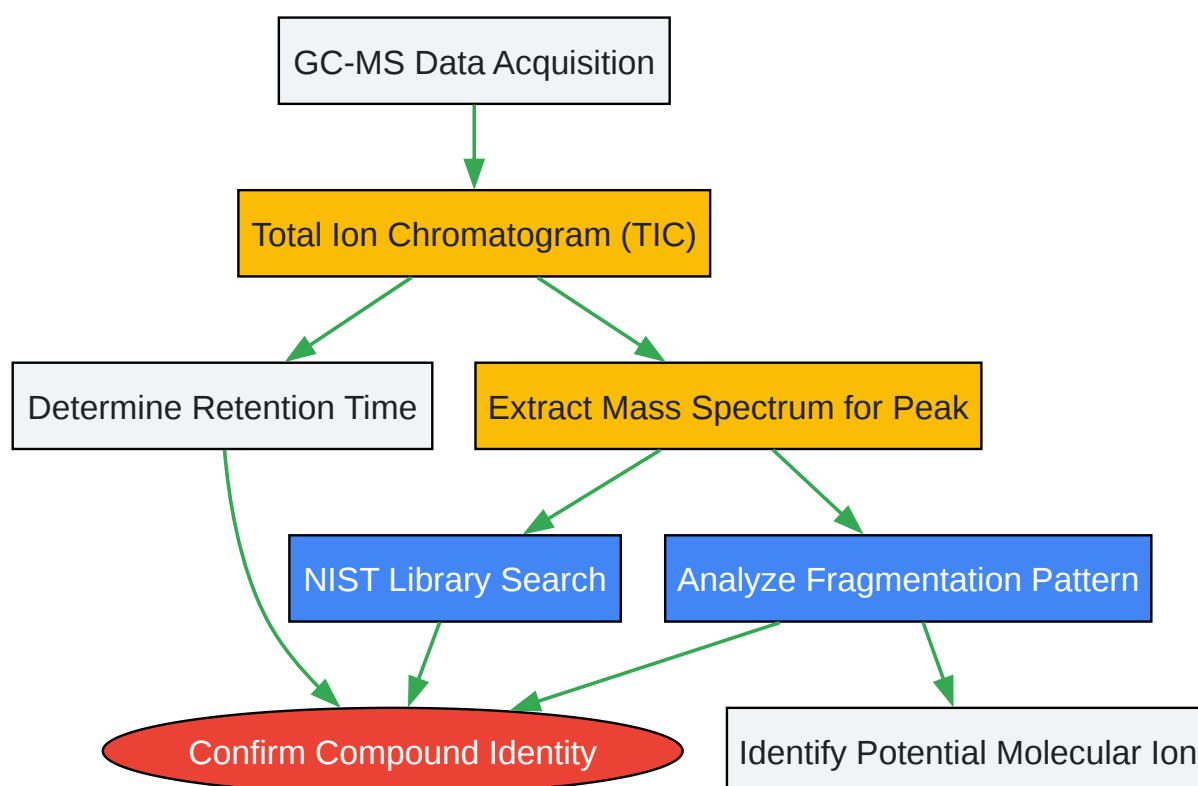


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GC-MS analysis workflow for **3,4-Diethyl-5-methylheptane**.

Logical Relationship for Compound Identification

The identification of an unknown compound using GC-MS involves a logical progression of steps, combining chromatographic and mass spectral data.



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Logical workflow for compound identification via GC-MS.

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